molecular formula C23H28N2O5S B3298116 2-(4-Methoxyphenyl)-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one CAS No. 896377-75-6

2-(4-Methoxyphenyl)-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one

Cat. No.: B3298116
CAS No.: 896377-75-6
M. Wt: 444.5 g/mol
InChI Key: VRXLEYDZVSOSFI-UHFFFAOYSA-N
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Description

The compound 2-(4-Methoxyphenyl)-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one is a spirocyclic derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. This structure is substituted at position 4 with a 4-methylbenzenesulfonyl group and at position 8 with a 2-(4-methoxyphenyl)ethanone moiety. The spirocyclic framework imparts conformational rigidity, which can enhance binding specificity in biological systems or material applications .

For example, describes a general procedure for α-halogenated ketone reactions with triazole derivatives, suggesting that similar strategies could be adapted for constructing the ethanone-spiro system .

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-18-3-9-21(10-4-18)31(27,28)25-15-16-30-23(25)11-13-24(14-12-23)22(26)17-19-5-7-20(29-2)8-6-19/h3-10H,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXLEYDZVSOSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the methoxyphenyl and methylbenzenesulfonyl groups. A general synthetic route may include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a dihydropyridine derivative, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step may involve a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with the spirocyclic core in the presence of a base.

    Introduction of the Methylbenzenesulfonyl Group: This can be accomplished through a sulfonylation reaction, where the spirocyclic intermediate reacts with a methylbenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Bases like sodium hydride or potassium carbonate, and acids like hydrochloric acid or sulfuric acid, are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory, anti-cancer, and antimicrobial research.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in multi-step synthetic pathways.

    Biological Studies: The compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one is not well-documented, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may act as an inhibitor or modulator of certain biological pathways, potentially affecting processes such as cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C23H26N2O5S 454.53* 4-methylbenzenesulfonyl, 2-(4-methoxyphenyl)ethanone Enzyme inhibition, drug development
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C15H22N2O6S2 390.47 Dual sulfonyl groups (4-methoxyphenyl and methyl) Material science, catalysis
8-[4,4-Bis(4-fluorophenyl)butyl]-3-heptyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one C31H42F2N2O3 528.67 Fluorophenyl, heptyl, hydroxyl, methyl groups Antimicrobial agents

*Calculated based on structural analysis.

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs.
  • Steric and Conformational Impact: The ethanone group in the target compound introduces steric bulk, which may restrict rotational freedom compared to ’s hydroxyl and heptyl substituents. This rigidity could favor selective binding in receptor pockets .

Biological Activity

Overview

2-(4-Methoxyphenyl)-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one is a complex organic compound with a spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's unique architecture suggests it may interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C₁₈H₁₉N₂O₃S
  • Molecular Weight : 341.42 g/mol
  • Structural Characteristics : The presence of both aromatic and heterocyclic moieties indicates potential for diverse interactions with biological systems.

While specific mechanisms of action for this compound are not extensively documented, it is hypothesized to interact with various molecular targets such as:

  • Enzymes
  • Receptors
  • Ion channels

These interactions may modulate biological pathways related to inflammation, cancer progression, and neuroprotection.

Antimicrobial Activity

Research indicates that derivatives of diazaspiro compounds exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

Studies involving related compounds have demonstrated protective effects against neurodegenerative conditions. For instance, certain diazaspiro derivatives have shown the ability to prevent learning and memory deficits in animal models subjected to hypoxic conditions, likely through modulation of calcium and sodium ion movements within neurons .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been suggested based on structural analogs. These compounds have been found to inhibit pro-inflammatory cytokines and reduce edema in experimental models, indicating a mechanism that could be exploited for therapeutic purposes in inflammatory diseases.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of similar diazaspiro compounds:

  • Calcium Uptake Inhibition : Compounds were tested for their ability to inhibit calcium uptake in cerebrocortical synaptosomes, showing promising results that suggest a neuroprotective mechanism .
CompoundCalcium Uptake Inhibition (%)Remarks
Compound A75%Effective against potassium-induced uptake
Compound B68%Significant protection against veratrine-induced effects

In Vivo Studies

In vivo studies have also highlighted the potential neuroprotective effects:

  • Animal Models : The administration of diazaspiro derivatives showed significant improvements in memory retention and reduced brain edema in models subjected to stressors like electroshock and hypoxia .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this spirocyclic compound to improve yield and purity?

  • Methodological Answer : The synthesis requires multi-step reactions, including spirocycle formation and sulfonylation. Key steps involve:

  • Anhydrous conditions to prevent hydrolysis of intermediates (e.g., tosyl group introduction) .
  • Temperature control (e.g., maintaining 0–5°C during sulfonylation to minimize side reactions) .
  • Solvent selection (e.g., dichloromethane or THF for polar intermediates) .
    • Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) and recrystallization from ethanol/water mixtures .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to verify spirocyclic backbone and substituent positions (e.g., methoxyphenyl protons at δ 6.8–7.3 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~500–550 Da) .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. How do the methoxy and tosyl groups influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Methoxy group : Enhances solubility in polar solvents and may participate in hydrogen bonding with biological targets .
  • Tosyl group : Improves stability via electron-withdrawing effects and facilitates crystallinity for X-ray analysis .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological assay data for this compound?

  • Methodological Answer :

  • Dose-response validation : Repeat assays across multiple concentrations to rule out false positives/negatives .
  • Off-target profiling : Use kinase or GPCR panels to identify unintended interactions .
  • Structural analogs : Compare data with derivatives (e.g., replacing methoxy with nitro groups) to isolate substituent-specific effects .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes with hydrophobic pockets) .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Methodological Answer :

  • Crystal growth : Use slow vapor diffusion (e.g., ether into DCM solution) to obtain diffraction-quality crystals .
  • Data refinement : SHELXL for high-resolution refinement, addressing twinning or disorder in the spirocyclic core .
  • Validation : Check R-factors (<0.05) and electron density maps (e.g., omit maps for ambiguous regions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one

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